molecular formula C10H11ClO3 B13075335 2-(4-Chloro-3-methoxyphenyl)propanoic acid

2-(4-Chloro-3-methoxyphenyl)propanoic acid

Cat. No.: B13075335
M. Wt: 214.64 g/mol
InChI Key: JVPLWEQTNIIEEV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production. Common industrial methods may include continuous flow reactors and automated synthesis systems to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-chloro-3-methoxyphenyl)acetic acid or 2-(4-chloro-3-methoxyphenyl)ethanol.

    Reduction: Formation of 2-(4-chloro-3-methoxyphenyl)propanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chloro-3-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

    2-(4-Methoxyphenyl)propanoic acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

    2-(4-Chlorophenyl)propanoic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    2-(3-Methoxyphenyl)propanoic acid:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6(10(12)13)7-3-4-8(11)9(5-7)14-2/h3-6H,1-2H3,(H,12,13)

InChI Key

JVPLWEQTNIIEEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)OC)C(=O)O

Origin of Product

United States

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